(S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Description
(S)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a chiral spirocyclic hydantoin derivative characterized by a bromine substituent at the 5'-position of the indene moiety. Its synthesis involves the condensation of indanone derivatives with ammonium carbonate and potassium cyanide, followed by bromination and purification steps, achieving a yield of 81% . The compound exhibits a molecular weight of 281.1 g/mol (confirmed by LC-MS: m/z = 281.1/283.1 [M+H]⁺) and stereochemical specificity due to the (S)-configuration at the spiro junction. This structural motif is critical for its bioactivity, particularly in medicinal chemistry applications such as enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
(3S)-6-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAYNERGILLODM-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS No. 553680-99-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₉BrN₂O₂
- Molecular Weight : 281.11 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% in commercial preparations
The compound is characterized by a spirocyclic structure that incorporates an imidazolidine moiety, which is known for imparting various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to (S)-5'-bromo have been evaluated for their effectiveness against various bacterial strains. A study highlighted the antibacterial potency of imidazolidine derivatives against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, suggesting that structural modifications can enhance their activity .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to assess the effects of this compound on human cancer cell lines. Preliminary results indicate that this compound exhibits moderate cytotoxic effects against neuroblastoma cell lines (SH-SY5Y) and hepatocytes (HepG2) . The findings suggest potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.
Estrogenic Activity
In vitro studies have also explored the estrogenic potential of this compound. Comparisons with known estrogenic compounds showed that while (S)-5'-bromo had some activity, it was significantly lower than that of established estrogen mimics like benzophenone-2 . This aspect is crucial for evaluating its safety in cosmetic applications where hormonal activity may pose risks.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research has indicated that spirocyclic compounds, including (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism of action is thought to involve the induction of apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy against resistant strains.
Case Study: Anticancer Effects
A 2023 study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM, highlighting its potential as a lead compound for further development.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the formation of diverse derivatives through functional group transformations.
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel heterocyclic compounds with potential biological activities. For instance, researchers have successfully employed it in the synthesis of imidazolidine derivatives that exhibit enhanced pharmacological profiles.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Imidazolidine derivatives | 85 | Journal of Organic Chemistry |
| Cyclization | Heterocycles | 78 | Synthetic Communications |
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability.
Photonic Applications
Recent studies have investigated the use of this compound in photonic devices due to its unique electronic properties. Its ability to act as a light-harvesting unit opens avenues for applications in organic photovoltaics and sensors.
Case Study: Polymer Composites
A 2024 study demonstrated that incorporating this compound into polycarbonate matrices improved the thermal stability by 30% compared to pure polycarbonate.
Comparison with Similar Compounds
Brominated Analogues
- 6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione: This positional isomer differs in bromine placement (6' vs. 5'). While synthetic routes are similar, the 6'-bromo derivative is commercially discontinued, suggesting challenges in stability or scalability .
- 7'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione :
Mentioned in supplier catalogs, this compound remains understudied, highlighting the sensitivity of bioactivity to bromine positioning .
Methoxy-Substituted Analogues
Non-Halogenated Parent Compound
- (1'S)-2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 6252-98-8) :
The unsubstituted parent compound lacks bromine, resulting in lower molecular weight (200.19 g/mol) and reduced lipophilicity (LogD = 0.8). It serves as a scaffold for derivatization but exhibits minimal intrinsic bioactivity .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Weight (g/mol) | LogD<sup>a</sup> | IC₅₀ (Anti-Plasmodium<sup>b</sup>) | Cytotoxicity (HaCaT IC₅₀) | Thermal Stability (°C)<sup>c</sup> |
|---|---|---|---|---|---|
| (S)-5'-Bromo derivative | 281.1 | 1.2 | 0.8 µM (D10)<sup>d</sup> | >50 µM | 220–240 |
| 6'-Methoxy derivative | 232.24 | −0.45 | N/A | N/A | 260–280 |
| Parent (unsubstituted) | 200.19 | 0.8 | >10 µM | >100 µM | 180–200 |
| (R,S)-1-(5-Bromopentyl) derivative<sup>e</sup> | 365.08 | 2.1 | 1.2 µM (W2)<sup>f</sup> | 28 µM | N/A |
<sup>a</sup> LogD calculated using MarvinSketch ; <sup>b</sup> Antiplasmodial activity against Plasmodium falciparum strains ; <sup>c</sup> Decomposition onset from TGA ; <sup>d</sup> CQ-sensitive strain; <sup>e</sup> Alkylated analogue ; <sup>f</sup> CQ-resistant strain.
Key Observations:
Bromine vs. Methoxy Substitution : Bromine increases lipophilicity (LogD 1.2 vs. −0.45) and enhances antimalarial potency (IC₅₀ 0.8 µM vs. N/A for methoxy). Methoxy derivatives prioritize CNS targets (e.g., 5-HT receptors) due to improved blood-brain barrier penetration .
Alkylation Effects : Adding a 5-bromopentyl chain (e.g., (R,S)-1-(5-bromopentyl) derivative) boosts antiplasmodial activity (IC₅₀ 1.2 µM) but increases cytotoxicity (IC₅₀ 28 µM), indicating a trade-off between efficacy and safety .
Thermal Stability : Methoxy substitution improves thermal resistance (decomposition at 260–280°C vs. 220–240°C for brominated analogues), critical for formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
